molecular formula C11H13IO5 B13099684 Methyl 6-iodo-2,3,4-trimethoxybenzoate CAS No. 1752-02-9

Methyl 6-iodo-2,3,4-trimethoxybenzoate

Cat. No.: B13099684
CAS No.: 1752-02-9
M. Wt: 352.12 g/mol
InChI Key: MQPDLEVRWOOHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-iodo-2,3,4-trimethoxybenzoate is an organic compound with the molecular formula C11H13IO5 It is a derivative of benzoic acid, characterized by the presence of iodine and three methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-iodo-2,3,4-trimethoxybenzoate can be synthesized through several synthetic routes. One common method involves the iodination of methyl 2,3,4-trimethoxybenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 6-position of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-iodo-2,3,4-trimethoxybenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the methoxy groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or thiols. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.

    Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of methoxy groups.

    Reduction Reactions: Products include deiodinated compounds or reduced methoxy derivatives.

Scientific Research Applications

Methyl 6-iodo-2,3,4-trimethoxybenzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-iodo-2,3,4-trimethoxybenzoate involves its interaction with molecular targets and pathways. The iodine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 6-iodo-2,3,4-trimethoxybenzoate can be compared with other similar compounds, such as:

  • Methyl 2-iodo-3-methylbenzoate
  • Methyl 4-iodo-3-methylbenzoate
  • Methyl 2-nitro-3,4,5-trimethoxybenzoate

These compounds share structural similarities but differ in the position of substituents or the nature of functional groups

Properties

CAS No.

1752-02-9

Molecular Formula

C11H13IO5

Molecular Weight

352.12 g/mol

IUPAC Name

methyl 6-iodo-2,3,4-trimethoxybenzoate

InChI

InChI=1S/C11H13IO5/c1-14-7-5-6(12)8(11(13)17-4)10(16-3)9(7)15-2/h5H,1-4H3

InChI Key

MQPDLEVRWOOHGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1OC)OC)C(=O)OC)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.